Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy-
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Overview
Description
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. These compounds are known for their bicyclic structure, which combines a thiophene ring fused to a pyridine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including kinase inhibitors.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- involves its interaction with specific molecular targets, such as kinases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction stabilizes the compound within the active site, allowing it to exert its biological effects .
Comparison with Similar Compounds
- Thieno[3,2-c]pyridine-2-carboxylic acid
- Pyrido[3’,2’:4,5]thieno[2,3-]
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
Comparison: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is unique due to its specific substitution pattern and the presence of the ethoxy group. This modification can influence its reactivity and interaction with biological targets, distinguishing it from other thieno[2,3-c]pyridine derivatives .
Properties
CAS No. |
60249-03-8 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
7-ethoxythieno[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-9-8-6(3-4-15-8)5-7(11-9)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
DLOQSZORGCWXCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=N1)C(=O)O)C=CS2 |
Origin of Product |
United States |
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